2-(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-(2-pentanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-(2-pentanyl)acetamide is a synthetic organic compound that belongs to the class of dibenzo-thiazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-(2-pentanyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the dibenzo-thiazine core: This is achieved through a cyclization reaction involving appropriate aromatic precursors and sulfur-containing reagents under controlled conditions.
Introduction of the fluorine atom: Fluorination is carried out using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the pentanyl group: This step involves alkylation reactions using pentyl halides or pentyl Grignard reagents.
Formation of the acetamide moiety: The final step involves the acylation of the intermediate compound with acetic anhydride or acetyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. Catalysts and solvents are selected to ensure efficient reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-(2-pentanyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the acetamide moiety using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced amides or alcohols.
Substitution: Formation of substituted amides or thioethers.
Scientific Research Applications
2-(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-(2-pentanyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2-(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-(2-pentanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
- 2-(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetic acid
- 2-(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-methylacetamide
Uniqueness
Compared to similar compounds, 2-(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-(2-pentanyl)acetamide exhibits unique properties due to the presence of the pentanyl group, which may enhance its lipophilicity and bioavailability
Properties
Molecular Formula |
C19H21FN2O3S |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
2-(9-fluoro-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)-N-pentan-2-ylacetamide |
InChI |
InChI=1S/C19H21FN2O3S/c1-3-6-13(2)21-19(23)12-22-17-10-9-14(20)11-16(17)15-7-4-5-8-18(15)26(22,24)25/h4-5,7-11,13H,3,6,12H2,1-2H3,(H,21,23) |
InChI Key |
NTLAHRVEEFXAGT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)NC(=O)CN1C2=C(C=C(C=C2)F)C3=CC=CC=C3S1(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.